Hexadecanedioic acid

Catalog No.
S563136
CAS No.
505-54-4
M.F
C16H30O4
M. Wt
286.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanedioic acid

CAS Number

505-54-4

Product Name

Hexadecanedioic acid

IUPAC Name

hexadecanedioic acid

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)

InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-N

SMILES

Array

Synonyms

hexadecanedioic acid

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O

The exact mass of the compound Hexadecanedioic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15164. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Hexadecanedioic acid (CAS: 505-54-4), also known as thapsic acid, is a linear, saturated C16 aliphatic dicarboxylic acid. In industrial and chemical procurement, it serves as a premium long-chain building block for high-performance polyamides (e.g., PA 6.16), specialized polyesters, and macrocyclic musk fragrances . Characterized by its extended hydrophobic methylene chain, it offers significantly lower water solubility and a higher melting point (124-128 °C) than shorter-chain benchmarks like adipic acid (C6) or dodecanedioic acid (C12) . Its primary commercial value lies in its ability to impart exceptional dimensional stability, low dielectric constants, and high-density polyethylene (HDPE)-like crystallinity to polymers, as well as providing the exact carbon backbone required for 15-membered macrocyclic syntheses.

Substituting hexadecanedioic acid with more common, lower-cost diacids like dodecanedioic acid (DDDA, C12) or sebacic acid (C10) fundamentally alters downstream material performance and chemical viability[1]. In polymer synthesis, the shorter methylene sequences of C10 or C12 diacids increase the frequency of polar amide or ester linkages per unit volume, directly increasing moisture absorption and compromising the dimensional stability and relative permittivity of the final plastic. In fragrance synthesis, chain length strictly dictates ring size; a C12 precursor can only yield an 11-membered ring, completely failing to produce the 15-membered macrocyclic ketones (like cyclopentadecanone) required for specific musk odor profiles . Therefore, for ultra-low moisture polyamides or exaltone synthesis, C16 is strictly non-interchangeable.

Superior Dimensional Stability in PA 6.16 vs PA 6.12

When synthesized into polyamides, the C16 chain of hexadecanedioic acid significantly dilutes the concentration of polar amide groups compared to shorter diacids. Polyamide 6.16 features a methylene-to-amide ratio of 10:1 (20 carbons per 2 amide groups), compared to 8:1 for PA 6.12 and 5:1 for PA 6.6 [1]. This extended hydrophobic segment drastically reduces water absorption at saturation, maintaining low relative permittivity and preventing moisture-induced swelling or mechanical degradation in molded parts [2].

Evidence DimensionAmide group dilution and resulting hydrophobicity
Target Compound DataPA 6.16 (from Hexadecanedioic acid) provides a 10:1 carbon-to-amide ratio.
Comparator Or BaselinePA 6.12 (from DDDA, C12) provides an 8:1 ratio; PA 6.6 (from Adipic acid, C6) provides a 5:1 ratio.
Quantified DifferenceThe 25% increase in aliphatic chain length per repeat unit vs C12 directly yields lower moisture uptake and a lower dielectric constant.
ConditionsPolymer matrix formulation for low-haze, low-permittivity molding compounds.

Buyers formulating electrical housings or dimensionally critical automotive parts must select the C16 diacid to prevent the moisture-induced warping and electrical permittivity shifts common in C6 or C12 polyamides.

Exclusive Precursor for 15-Membered Musk Ketones

Hexadecanedioic acid is the exact stoichiometric prerequisite for the synthesis of cyclopentadecanone (Exaltone), a highly valued 15-membered macrocyclic musk . Through cyclization methods such as the Ruzicka large-ring synthesis (pyrolysis of thorium or metal salts) or Dieckmann condensation, the C16 diacid closes to form a C15 ketone . Shorter chain diacids like DDDA (C12) yield completely different ring sizes (e.g., 11-membered rings) that lack the targeted olfactory properties.

Evidence DimensionMacrocyclic ring size yield
Target Compound DataHexadecanedioic acid (C16) yields a 15-membered ring (Cyclopentadecanone).
Comparator Or BaselineDodecanedioic acid (C12) yields an 11-membered ring (Cycloundecanone).
Quantified DifferenceAbsolute structural divergence; C16 is the only viable route to the C15 macrocyclic musk.
ConditionsThermal cyclization / Ruzicka reaction conditions (350-400 °C under high vacuum).

Fragrance manufacturers cannot substitute C12 or C10 diacids; C16 must be procured to achieve the specific 15-membered macrocycle required for commercial musk profiles.

HDPE-Like Crystallinity in Aliphatic Polyesters

Polyesters derived from long-chain diacids like hexadecanedioic acid exhibit unique solid-state structures that mimic high-density polyethylene (HDPE). Unlike polyesters made from adipic acid (C6), which often suffer from low melting points and poor mechanical strength, C16-based polyesters maintain high crystallinity (approx. 70%) and ductile tensile properties while retaining the ester linkages necessary for biodegradability or chemical recycling [1].

Evidence DimensionPolymer crystallinity and structural mimicry
Target Compound DataC16-derived aliphatic polyesters achieve ~70% crystallinity with an HDPE-like solid state.
Comparator Or BaselineC6 (Adipic acid) derived polyesters exhibit lower crystallinity and softer mechanical profiles.
Quantified DifferenceC16 polyesters achieve polyethylene-like mechanical ductility (E > 600 MPa) and higher thermal stability compared to the softer C6 analogs.
ConditionsMelt-polymerization and solid-state characterization of aliphatic polyesters.

For procurement in sustainable packaging, C16 diacids allow manufacturers to match the mechanical performance of traditional polyolefins while maintaining polyester degradability.

Synthesis of Macrocyclic Musks (Cyclopentadecanone)

Hexadecanedioic acid is the essential starting material for the fragrance industry to produce Exaltone and related 15-membered ring compounds via cyclization .

High-Performance, Low-Moisture Polyamides (PA 6.16)

Ideal for manufacturing dimensionally stable, low-dielectric-constant engineering plastics used in automotive sensors, electronics, and precision molded parts where moisture uptake must be minimized[1].

Polyethylene-Mimicking Biodegradable Polyesters

Used as a monomer to create highly crystalline, ductile aliphatic polyesters that offer the mechanical strength of HDPE with the end-of-life degradability of polyesters[2].

Advanced Corrosion Inhibitors

Formulated into metalworking fluids and aqueous cooling systems where its long C16 hydrophobic tail provides superior protective film formation on metal surfaces compared to shorter C10/C12 diacids[3].

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

286.21440943 Da

Monoisotopic Mass

286.21440943 Da

Heavy Atom Count

20

Melting Point

120 - 123 °C

UNII

SVZ90045Y2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

505-54-4

Wikipedia

Thapsic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

General Manufacturing Information

Hexadecanedioic acid: ACTIVE

Dates

Last modified: 08-15-2023
Carballeira, N M; Reyes, M; Sostre, A; Huang, H; Verhagen, M F; Adams, M W; Unusual fatty acid compositions of the hyperthermophilic archaeon Pyrococcus furiosus and the bacterium Thermotoga maritima, Journal of Bacteriology, 1798, 2766-2768. DOI:10.1128/jb.179.8.2766-2768.1997 PMID:9098079

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